

Application Notes and Protocols: RNA-seq Analysis of Parishin B-Treated Cells

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Compound of Interest

Compound Name: *Parishin B*

Cat. No.: *B15612673*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Parishin B, a compound isolated from the traditional Chinese medicine *Gastrodia elata*, has demonstrated significant anti-cancer properties, particularly in breast cancer models. This document provides detailed application notes and protocols for conducting RNA sequencing (RNA-seq) analysis on cells treated with **Parishin B**, enabling researchers to investigate its molecular mechanisms of action. The provided protocols and data are based on studies of **Parishin B**'s effects on the human breast cancer cell line MDA-MB-231.

Data Presentation

Table 1: Key Differentially Expressed Genes (DEGs) in MDA-MB-231 Cells Treated with Parishin B

While a comprehensive list of all differentially expressed genes is extensive, the following table summarizes key genes identified in the study "**Parishin B** blocking TRIB3-AKT1 interaction inhibits breast cancer lung metastasis," which are central to the compound's observed effects on cell cycle and proliferation.

Gene Symbol	Gene Name	Function	Expression Change
CDK1	Cyclin Dependent Kinase 1	Key regulator of the cell cycle	Downregulated
BUB1	BUB1 Mitotic Checkpoint Serine/Threonine Kinase	Mitotic spindle checkpoint	Downregulated
KIF11	Kinesin Family Member 11	Mitotic spindle formation	Downregulated
CCNB1	Cyclin B1	Regulates progression through G2/M phase	Downregulated

Table 2: Enriched Signaling Pathways from KEGG Analysis

Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis of the differentially expressed genes following **Parishin B** treatment revealed several significantly affected pathways.

KEGG Pathway	Description	p-value
Cell Cycle	A series of events that take place in a cell as it grows and divides.	< 0.01
PI3K-Akt signaling pathway	A key pathway in regulating cell survival, proliferation, and growth.	< 0.05
p53 signaling pathway	A crucial tumor suppressor pathway involved in cell cycle arrest and apoptosis.	< 0.05

Experimental Protocols

Cell Culture and Parishin B Treatment

This protocol outlines the steps for culturing MDA-MB-231 breast cancer cells and treating them with **Parishin B** for subsequent RNA-seq analysis.

Materials:

- MDA-MB-231 cells (ATCC® HTB-26™)
- Leibovitz's L-15 Medium (ATCC® 30-2008™)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
- **Parishin B** (purity >98%)
- Dimethyl sulfoxide (DMSO)
- 6-well tissue culture plates
- Incubator (37°C, 0% CO₂, atmospheric air)

Procedure:

- Cell Culture:
 - Culture MDA-MB-231 cells in Leibovitz's L-15 Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
 - Maintain the cells in a 37°C incubator with atmospheric air (no CO₂).
 - Passage the cells every 2-3 days or when they reach 80-90% confluency.
- **Parishin B** Preparation:
 - Prepare a stock solution of **Parishin B** in DMSO.

- Further dilute the stock solution in the complete culture medium to the desired final concentration. Note: The effective concentration of **Parishin B** should be determined by a dose-response experiment (e.g., CCK-8 assay). A concentration of 40 μ M for 24 hours has been shown to be effective for inducing gene expression changes for RNA-seq analysis.
- Treatment:
 - Seed MDA-MB-231 cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
 - Allow the cells to adhere overnight.
 - The next day, replace the medium with fresh medium containing either **Parishin B** (e.g., 40 μ M) or an equivalent concentration of DMSO (vehicle control).
 - Incubate the cells for 24 hours.

RNA Extraction, Library Preparation, and Sequencing

This protocol describes the isolation of total RNA and the preparation of libraries for Illumina sequencing.

Materials:

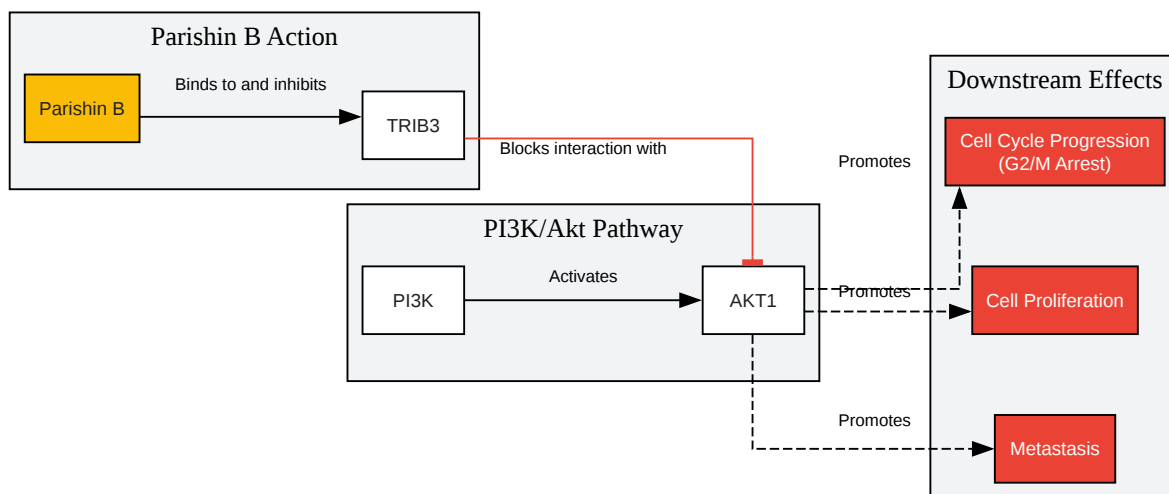
- TRIzol reagent or a similar RNA extraction kit
- Chloroform
- Isopropanol
- 75% Ethanol (in RNase-free water)
- RNase-free water
- NEBNext® Ultra™ II RNA Library Prep Kit for Illumina® or similar
- Agilent 2100 Bioanalyzer or similar for quality control

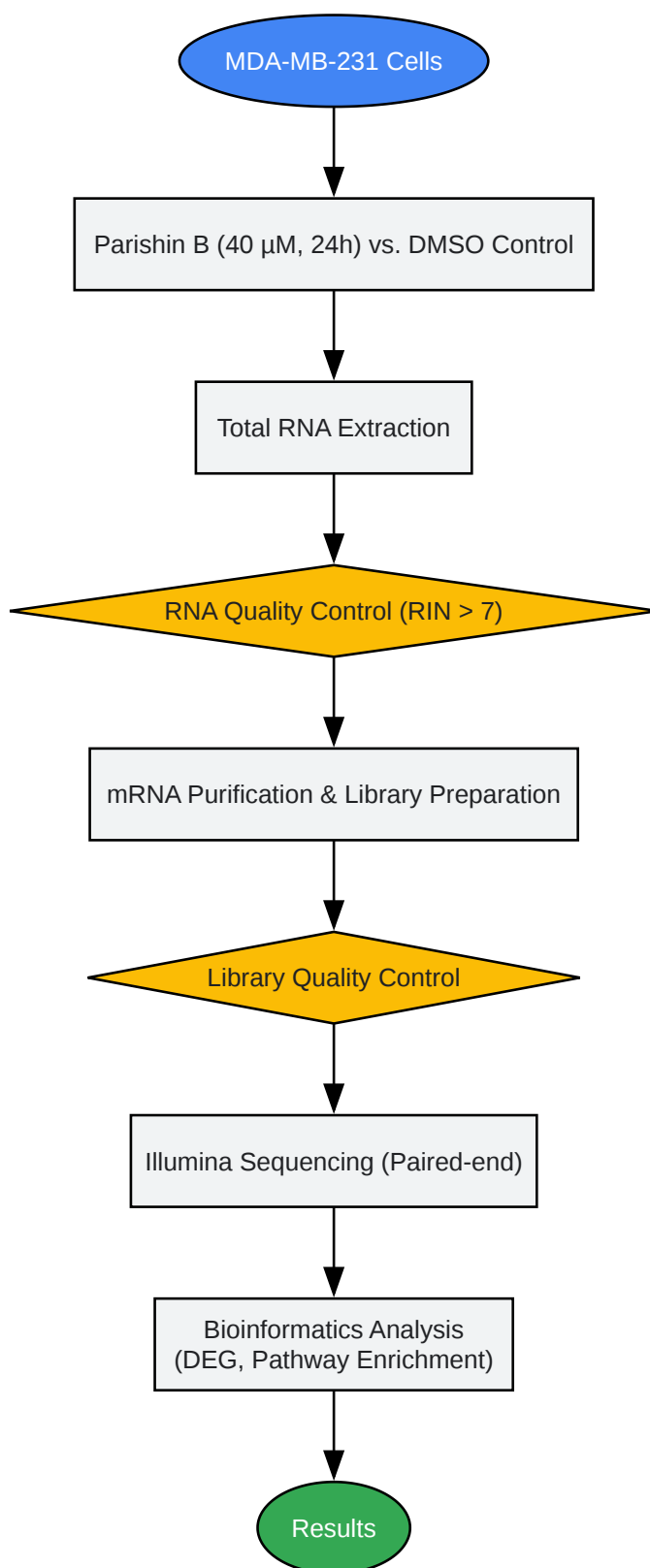
Procedure:

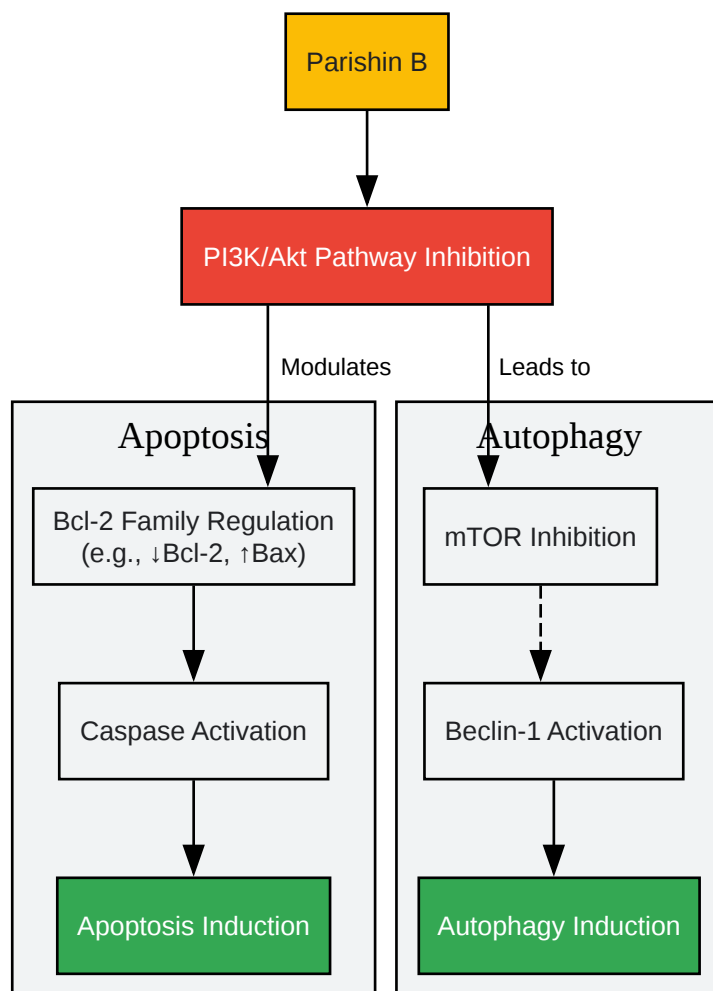
- RNA Extraction:
 - After the 24-hour treatment, wash the cells with ice-cold PBS.
 - Lyse the cells directly in the 6-well plate by adding 1 mL of TRIzol reagent per well.
 - Follow the manufacturer's protocol for phase separation, RNA precipitation, and washing.
 - Resuspend the final RNA pellet in RNase-free water.
 - Assess RNA quantity and quality using a NanoDrop spectrophotometer and an Agilent Bioanalyzer. An RNA Integrity Number (RIN) > 7.0 is recommended.
- Library Preparation and Sequencing:
 - Starting with 1 µg of total RNA, prepare sequencing libraries using the NEBNext® Ultra™ II RNA Library Prep Kit for Illumina® following the manufacturer's instructions. This includes mRNA purification, fragmentation, cDNA synthesis, end repair, adapter ligation, and PCR amplification.
 - Assess the quality of the prepared libraries using an Agilent Bioanalyzer.
 - Perform sequencing on an Illumina sequencing platform (e.g., NovaSeq) to generate paired-end reads.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows







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